Fmoc-MeThr(Bzl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

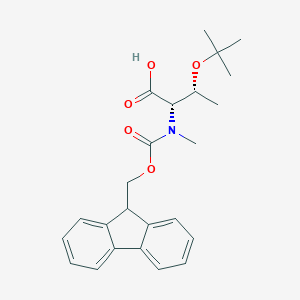

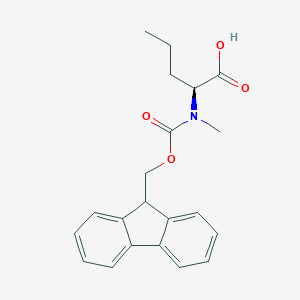

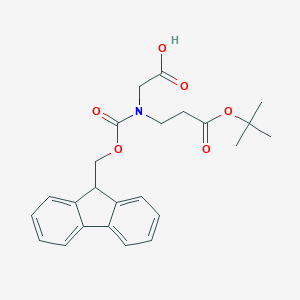

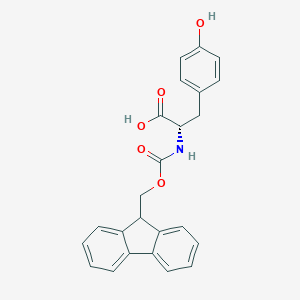

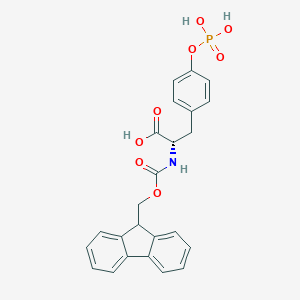

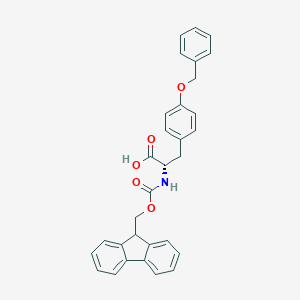

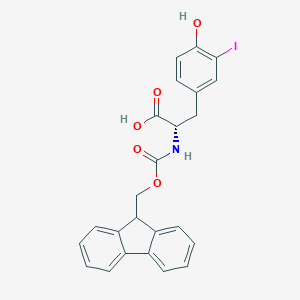

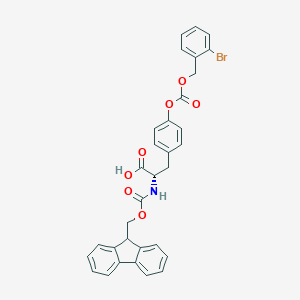

“Fmoc-MeThr(Bzl)-OH” is a derivative of methionine, an essential amino acid that plays a critical role in maintaining cellular functions. It is an organic compound with a chemical formula of C27H27NO5 and a molecular weight of 445.5 g/mol . The compound is also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-N-methyl-L-threonine .

Synthesis Analysis

The synthesis of “Fmoc-MeThr(Bzl)-OH” and similar compounds typically involves Fmoc solid-phase peptide synthesis (SPPS) . This method has been widely adopted due to its compatibility with a variety of modified peptides and peptide libraries . The synthesis process involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and the coupling of α,α-disubstituted alkenyl amino acids .

Molecular Structure Analysis

The molecular structure of “Fmoc-MeThr(Bzl)-OH” can be represented by the InChI string: InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 . The compound’s canonical SMILES string is CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 .

Chemical Reactions Analysis

The chemical reactions involving “Fmoc-MeThr(Bzl)-OH” are typically associated with peptide synthesis. The compound can participate in amide coupling reactions with other amino acid monomers . The reaction conditions and strategies for these reactions have been developed and optimized for use in DNA-encoded chemical libraries (DECLs) of peptides .

Physical And Chemical Properties Analysis

“Fmoc-MeThr(Bzl)-OH” is an organic compound with a molecular formula of C27H27NO5 and a molecular weight of 445.5 g/mol . The compound’s IUPAC name is (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid .

Applications De Recherche Scientifique

1. Hydrogel Formation

- Summary of Application : Hydrogels of low molecular weight molecules are important in biomedical applications. The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule is reported .

- Methods of Application : Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation .

- Results or Outcomes : The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

2. Fabrication of Functional Materials

- Summary of Application : Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials .

- Methods of Application : The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote building blocks association .

- Results or Outcomes : The self-organizations of this class of functional molecules from three aspects, i.e., Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides are explored .

Orientations Futures

Propriétés

IUPAC Name |

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJELSPMZRJEODW-CJAUYULYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583339 |

Source

|

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-MeThr(Bzl)-OH | |

CAS RN |

198561-81-8 |

Source

|

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.